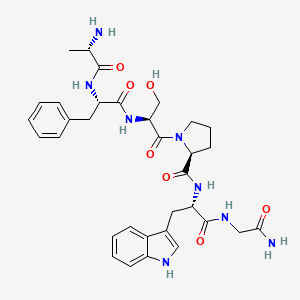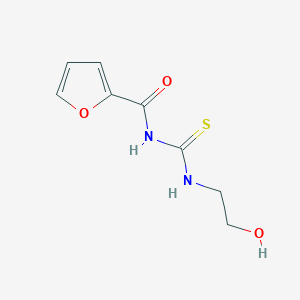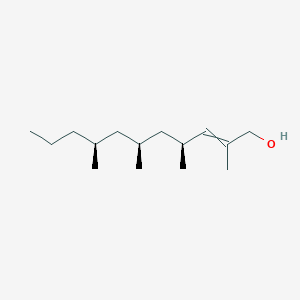![molecular formula C20H38N4O3 B14242138 8-{[4-(Hydroxyamino)-6-(octyloxy)pyrimidin-2-yl]amino}octan-1-ol CAS No. 188685-82-7](/img/structure/B14242138.png)
8-{[4-(Hydroxyamino)-6-(octyloxy)pyrimidin-2-yl]amino}octan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-{[4-(Hydroxyamino)-6-(octyloxy)pyrimidin-2-yl]amino}octan-1-ol is a complex organic compound with a unique structure that includes a pyrimidine ring substituted with hydroxyamino and octyloxy groups
Preparation Methods
The synthesis of 8-{[4-(Hydroxyamino)-6-(octyloxy)pyrimidin-2-yl]amino}octan-1-ol typically involves multiple steps. The synthetic route often starts with the preparation of the pyrimidine core, followed by the introduction of the hydroxyamino and octyloxy groups. The final step involves the attachment of the octan-1-ol moiety. Reaction conditions such as temperature, solvents, and catalysts are carefully controlled to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the process efficiently.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyamino group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The octyloxy group can be substituted with other alkoxy groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
8-{[4-(Hydroxyamino)-6-(octyloxy)pyrimidin-2-yl]amino}octan-1-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and cellular processes.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 8-{[4-(Hydroxyamino)-6-(octyloxy)pyrimidin-2-yl]amino}octan-1-ol involves its interaction with specific molecular targets. The hydroxyamino group can form hydrogen bonds with biological molecules, while the octyloxy group can interact with hydrophobic regions. These interactions can affect various pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar compounds include other pyrimidine derivatives with different substituents. For example:
4-Hydroxy-2-quinolones: These compounds have similar biological activities but differ in their core structure.
Imidazo[1,2-a]pyrimidines: These compounds share the pyrimidine core but have different substituents, leading to different properties and applications. The uniqueness of 8-{[4-(Hydroxyamino)-6-(octyloxy)pyrimidin-2-yl]amino}octan-1-ol lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
188685-82-7 |
|---|---|
Molecular Formula |
C20H38N4O3 |
Molecular Weight |
382.5 g/mol |
IUPAC Name |
8-[[4-(hydroxyamino)-6-octoxypyrimidin-2-yl]amino]octan-1-ol |
InChI |
InChI=1S/C20H38N4O3/c1-2-3-4-5-10-13-16-27-19-17-18(24-26)22-20(23-19)21-14-11-8-6-7-9-12-15-25/h17,25-26H,2-16H2,1H3,(H2,21,22,23,24) |
InChI Key |
VIQHPMYQSFNNLA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=NC(=NC(=C1)NO)NCCCCCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-Hydroxy-3,5-bis(hydroxymethyl)phenyl]formamide](/img/structure/B14242055.png)
![acetic acid;(1S,2S,4S,5R)-bicyclo[2.2.1]heptane-2,5-diol](/img/structure/B14242063.png)
![Spiro[bicyclo[4.1.0]hepta-2,4-diene-7,2'-[1,3]dioxolane]](/img/structure/B14242070.png)



![N-(4-Oxo-4H-cyclopenta[b]thiophen-5-yl)benzamide](/img/structure/B14242086.png)
![2-[(Prop-2-yn-1-yl)sulfanyl]quinoline](/img/structure/B14242093.png)
![1(2H)-Naphthalenone, 2-[(3-bromophenyl)methylene]-3,4-dihydro-](/img/structure/B14242095.png)
![3-{[3,5-Bis(trifluoromethyl)phenyl]methoxy}pyridine](/img/structure/B14242103.png)




